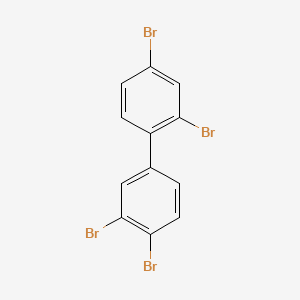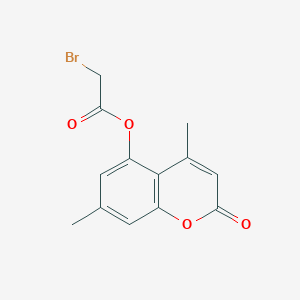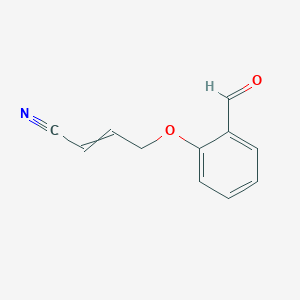![molecular formula C20H13ClO2 B14412030 3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one CAS No. 80975-11-7](/img/structure/B14412030.png)
3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a chloro substituent, and a benzofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one typically involves multiple steps, starting with the formation of the biphenyl core. One common method involves the Suzuki coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst. The resulting biphenyl compound is then subjected to further reactions to introduce the chloro and benzofuran groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, are increasingly being adopted to minimize environmental impact.
化学反応の分析
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro substituent or to reduce other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized biphenyl-benzofuran compounds.
科学的研究の応用
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
作用機序
The mechanism by which 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other biphenyl derivatives and benzofuran-containing molecules, such as:
- 3-([1,1’-Biphenyl]-4-yl)-2-benzofuran-1(3H)-one
- 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one derivatives with different substituents
Uniqueness
What sets 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one apart is its specific combination of structural features, which confer unique electronic and steric properties. These properties make it particularly valuable in applications requiring precise molecular interactions, such as drug design and materials science.
特性
CAS番号 |
80975-11-7 |
|---|---|
分子式 |
C20H13ClO2 |
分子量 |
320.8 g/mol |
IUPAC名 |
3-chloro-3-(4-phenylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H13ClO2/c21-20(18-9-5-4-8-17(18)19(22)23-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChIキー |
WEFVAOWQWWFBFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)Cl |
関連するCAS |
80975-12-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)

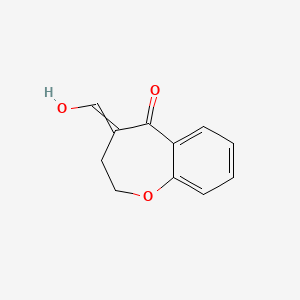
![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)
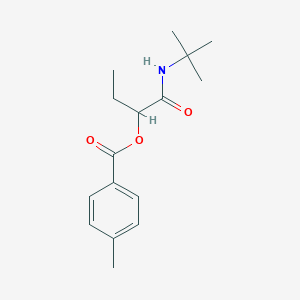

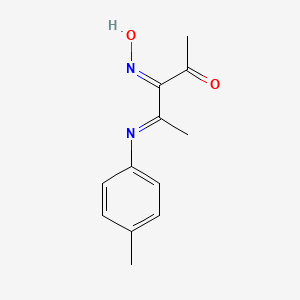
phosphanium bromide](/img/structure/B14411984.png)

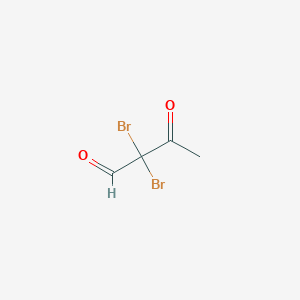
![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)
